N',2-bis(4-nitrophenyl)acetohydrazide
Overview
Description
N,2-bis(4-nitrophenyl)acetohydrazide, also known as N,N'-diphenyl-2,2'-dinitroacetohydrazide or DDAA, is a chemical compound that has been widely used in scientific research for its unique properties. DDAA is a yellow crystalline powder that is soluble in ethanol and acetone but insoluble in water. It has been used as a reagent in analytical chemistry and as a starting material for the synthesis of other compounds.
Mechanism of Action
DDAA forms complexes with metal ions through the nitrogen atoms in the hydrazide group. The complexes formed are stable and have been shown to exhibit unique properties such as fluorescence and catalytic activity. The complexes have also been studied for their potential use as anticancer agents.
Biochemical and Physiological Effects
DDAA has been shown to have low toxicity and is not harmful to humans or animals at low concentrations. However, at high concentrations, it can cause irritation to the skin and eyes. DDAA has not been studied extensively for its biochemical and physiological effects, but it has been shown to have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
DDAA is a versatile reagent that can be used in a variety of experiments. Its ability to form stable complexes with metal ions makes it useful in the determination of metal ions in environmental and biological samples. However, DDAA has limitations in terms of its solubility in water, which can limit its use in aqueous environments.
Future Directions
There are several potential future directions for the use of DDAA in scientific research. One potential application is in the development of new catalytic systems for organic synthesis. DDAA complexes have been shown to exhibit catalytic activity in various reactions, and further research could lead to the development of new and more efficient catalytic systems. Another potential application is in the development of new anticancer agents. DDAA complexes have shown promise as potential anticancer agents, and further research could lead to the development of new and more effective treatments for cancer. Finally, DDAA could be used in the development of new sensors for the detection of metal ions in environmental and biological samples. DDAA complexes have been shown to exhibit fluorescence, and further research could lead to the development of new and more sensitive sensors for the detection of metal ions.
Scientific Research Applications
DDAA has been extensively used in scientific research due to its ability to form complexes with metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, sensors, and drug delivery. DDAA has also been used as a reagent for the determination of metal ions in environmental and biological samples.
properties
IUPAC Name |
N',2-bis(4-nitrophenyl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c19-14(9-10-1-5-12(6-2-10)17(20)21)16-15-11-3-7-13(8-4-11)18(22)23/h1-8,15H,9H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZBHPXVFSDGMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',2-bis(4-nitrophenyl)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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